4-(2-aminoethyl)-1H-imidazole-2-thiol

描述

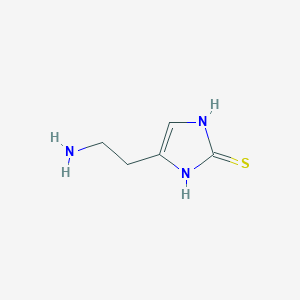

4-(2-Aminoethyl)-1H-imidazole-2-thiol is a substituted imidazole derivative featuring a thiol (-SH) group at position 2 and a 2-aminoethyl (-CH₂CH₂NH₂) substituent at position 3. Imidazole-2-thiol derivatives are pivotal in medicinal chemistry due to their reactivity, particularly in forming thioether linkages and participating in nucleophilic substitutions.

属性

IUPAC Name |

4-(2-aminoethyl)-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c6-2-1-4-3-7-5(9)8-4/h3H,1-2,6H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZYNXNLAHPVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401455 | |

| Record name | 4-(2-Aminoethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24645-03-2 | |

| Record name | 4-(2-Aminoethyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-mercaptoimidazole with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

化学反应分析

Types of Reactions

4-(2-aminoethyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced imidazole derivatives.

Substitution: Alkylated or acylated derivatives.

科学研究应用

4-(2-aminoethyl)-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and catalysts.

作用机制

The mechanism of action of 4-(2-aminoethyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological activity .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations at Position 4

a) 4-Phenyl-1H-imidazole-2-thiol

- Structure: A phenyl group replaces the aminoethyl substituent.

- Synthesis : Prepared via coupling with α-chloroacetamides or thioacetic acid derivatives under basic conditions .

- Properties: The phenyl group enhances lipophilicity, improving membrane permeability but reducing water solubility compared to the aminoethyl analog.

- Applications : Used in fragment-based drug design for IMPDH inhibitors .

b) 4-(4-Bromophenyl)-1H-imidazole-2-thiol

- Structure : A bromophenyl group at position 4 introduces steric bulk and halogen-based reactivity.

- Synthesis : Similar to phenyl analogs, with bromine enabling further cross-coupling reactions .

c) 4,5-Dihydro-1H-imidazole-2-thiol

- Structure : The imidazole ring is saturated (4,5-dihydro), reducing aromaticity.

- Synthesis : Key intermediate for fused heterocycles like imidazo[2,1-b][1,3]thiazoles .

- Properties : Saturation increases thiol reactivity but diminishes conjugation effects, altering electronic properties compared to unsaturated analogs.

Functional Group Modifications

a) Thiol vs. Thioacetamide Derivatives

- Example : 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one .

- Structure : Thiol group replaced with a thioether-linked oxadiazole moiety.

- Synthesis : Generated via phenacyl bromide coupling, demonstrating the versatility of imidazole-2-thiol in forming heterocyclic scaffolds.

b) Aminoethyl vs. Ferrocenylalkyl Substituents

生物活性

4-(2-aminoethyl)-1H-imidazole-2-thiol, often referred to as imidazole thiol, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

Molecular Formula: C5H9N3S

Molecular Weight: 145.21 g/mol

IUPAC Name: this compound

Canonical SMILES: C(CN)C1=NC(=C(N1)S)N

The structure of imidazole thiol features an imidazole ring substituted with a thiol group and an aminoethyl side chain. This configuration is crucial for its interaction with biological targets.

Imidazole thiols exhibit biological activity through several mechanisms:

- Antioxidant Activity: The thiol group can donate electrons, neutralizing free radicals and reducing oxidative stress in cells.

- Metal Chelation: Imidazole derivatives can chelate metal ions, which is significant in biological systems where metal ions play critical roles in enzyme function.

- Enzyme Inhibition: Compounds containing imidazole rings often act as inhibitors for various enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that imidazole thiol could be a potential candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study demonstrated that imidazole thiol derivatives exhibited cytotoxic effects on various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

The study reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.0 |

| HCT116 | 15.5 |

Mechanistically, the anticancer activity was attributed to the induction of apoptosis through the activation of caspase pathways and increased reactive oxygen species (ROS) levels within the cells .

Case Studies

-

Antimicrobial Efficacy Against Drug-resistant Strains:

A case study highlighted the effectiveness of imidazole thiol against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as a treatment option for infections caused by resistant strains . -

Cytotoxic Effects on Cancer Cells:

Another study focused on the cytotoxic effects of imidazole thiol on lung cancer cells. Results indicated that treatment with the compound led to significant cell death through apoptosis, with enhanced effects observed when combined with conventional chemotherapy agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。